3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid
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Overview
Description
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Scientific Research Applications
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Future Directions
The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Similar compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to inhibit enzymes such as egfr and parp-1 .
Mode of Action
Similar compounds have shown to exhibit cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to disrupt processes related to dna replication .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising biological activity such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular activities .
Action Environment
The storage temperature for similar compounds is typically 28°c .
Biochemical Analysis
Biochemical Properties
3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can interact with proteins involved in cell signaling pathways, further influencing biochemical processes .
Cellular Effects
The effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in apoptosis, cell proliferation, and differentiation. Moreover, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit carbonic anhydrase by forming hydrogen bonds with the enzyme’s active site residues, thereby preventing the enzyme from catalyzing its substrate . Additionally, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(14-7)2-3-6(12)13/h2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSBCFMKNBKXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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